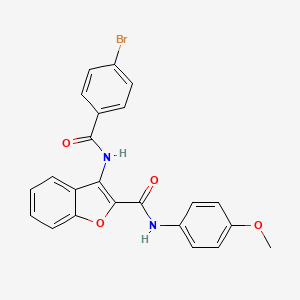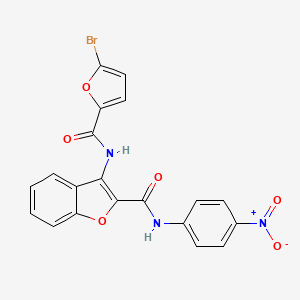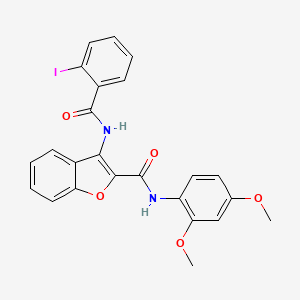
3-(3-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide
Übersicht
Beschreibung
3-(3-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide, also known as BB-94 or Batimastat, is a synthetic compound that belongs to the family of matrix metalloproteinase (MMP) inhibitors. MMPs are enzymes that play a crucial role in the degradation and remodeling of extracellular matrix (ECM) proteins, which are essential for tissue homeostasis and repair. However, MMPs are also involved in pathological processes such as cancer invasion and metastasis, inflammation, and cardiovascular diseases. BB-94 has been extensively studied for its potential therapeutic applications in these areas.
Wirkmechanismus
3-(3-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide inhibits MMPs by binding to their active sites and preventing the cleavage of ECM proteins. MMPs are regulated by tissue inhibitors of metalloproteinases (TIMPs), which bind to MMPs and prevent their activity. 3-(3-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide has been shown to compete with TIMPs for binding to MMPs, thereby enhancing their inhibitory effect. 3-(3-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide has also been shown to induce apoptosis in cancer cells by activating caspases and inhibiting NF-κB signaling.
Biochemical and physiological effects
3-(3-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects, including reducing tumor growth and metastasis, inhibiting atherosclerotic plaque formation, and reducing inflammation. 3-(3-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide has also been shown to induce apoptosis in cancer cells and reduce angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. 3-(3-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide has been shown to have a favorable safety profile in preclinical studies, with no significant toxicity or adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide has several advantages for lab experiments, including its high specificity for MMPs, its ability to inhibit multiple MMPs simultaneously, and its favorable safety profile. However, 3-(3-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide also has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics. 3-(3-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide can also inhibit other enzymes, such as ADAMs and ADAMTSs, which can affect its specificity and selectivity. Therefore, careful dose optimization and selection of appropriate controls are necessary for accurate interpretation of the results.
Zukünftige Richtungen
For research on 3-(3-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide include the development of more potent and selective MMP inhibitors, the identification of biomarkers for patient selection and monitoring, and the evaluation of combination therapies with other anti-cancer agents. Additionally, the potential role of MMPs in other diseases, such as neurodegenerative disorders and fibrosis, warrants further investigation.
Wissenschaftliche Forschungsanwendungen
3-(3-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, especially cancer. MMPs are overexpressed in many types of cancer and are associated with tumor growth, invasion, and metastasis. 3-(3-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide has been shown to inhibit the activity of MMPs, thereby reducing tumor growth and metastasis in preclinical models of cancer. 3-(3-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide has also been studied for its potential anti-inflammatory and anti-atherosclerotic effects. MMPs are involved in the development of atherosclerotic plaques, and 3-(3-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide has been shown to inhibit plaque formation and reduce inflammation in animal models of atherosclerosis.
Eigenschaften
IUPAC Name |
3-[(3-bromobenzoyl)amino]-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O4/c1-2-30-18-12-10-17(11-13-18)26-24(29)22-21(19-8-3-4-9-20(19)31-22)27-23(28)15-6-5-7-16(25)14-15/h3-14H,2H2,1H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPZEWBGMSOYTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





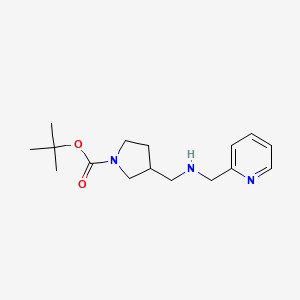
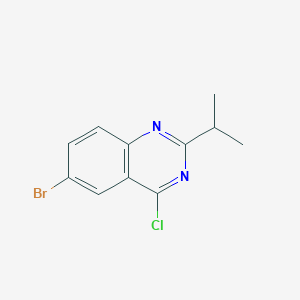
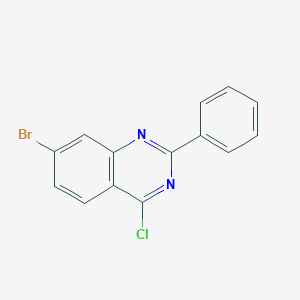
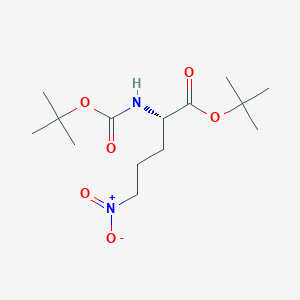
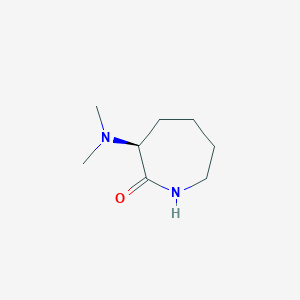


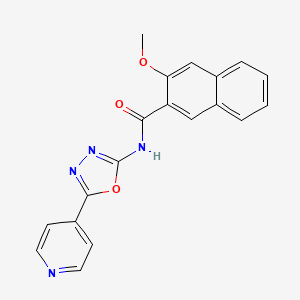
![6-(2,4-Dimethoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3295437.png)
